2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
CAS No.: 954233-00-2
Cat. No.: VC2393450
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954233-00-2 |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | 4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |
Standard InChI Key | GFVUJVMQWKNZDD-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |
Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |
Introduction
Chemical Properties and Structure
2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid is characterized by a pyrimidine ring substituted with an isopropyl group at position 2, a methyl group at position 4, and a carboxylic acid functional group at position 5. It has the following key properties:
Property | Value |
---|---|
CAS Number | 954233-00-2 |
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |
InChI | InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |
InChIKey | GFVUJVMQWKNZDD-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1C(=O)O)C(C)C |
The compound features a planar pyrimidine ring with substituents that contribute to its specific chemical behavior and potential biological activities .
Physical Properties
The physical properties of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid are important for understanding its behavior in various experimental and application contexts:
Physical Property | Value |
---|---|
Physical State | Solid |
Storage Temperature | -20°C (recommended) |
Solubility | Varies depending on solvent |
When stored at -80°C, the compound remains stable for up to 6 months, while at -20°C, it should be used within 1 month for optimal results .
Synthesis and Availability
The synthesis of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives. One common synthetic pathway involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles such as acetamidine, which can yield esters of 4-substituted 2-methyl-5-pyrimidinecarboxylic acids .
These esters can then be hydrolyzed to obtain the corresponding carboxylic acids. The general synthetic route can be outlined as follows:
-
Reaction of 2-dimethylaminomethylene-3-oxoalkanoates with appropriate dinucleophiles
-
Formation of pyrimidine ring structure with desired substituents
-
Ester hydrolysis to obtain the carboxylic acid
The compound is commercially available from several chemical suppliers, often with a purity of 95% or higher .
Applications and Research
2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid has various applications in biochemical and pharmaceutical research contexts, including:
Pharmaceutical Development
Pyrimidine derivatives are known for their potential therapeutic properties, and 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid serves as an important building block or intermediate in the synthesis of pharmaceutically active compounds. The pyrimidine scaffold is present in numerous drugs with diverse biological activities, including:
-
Antiviral agents
-
Antibacterial compounds
-
Anticancer therapeutics
-
Anti-inflammatory drugs
Research Applications
In research settings, 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid is primarily used for:
-
Structure-activity relationship (SAR) studies
-
Development of enzyme inhibitors
-
Synthesis of biologically active derivatives
-
Exploration of novel therapeutic agents
Stock Solution Preparation
For research purposes, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid at various concentrations:
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 5.5494 mL | 27.7469 mL | 55.4939 mL |
5 mM | 1.1099 mL | 5.5494 mL | 11.0988 mL |
10 mM | 0.5549 mL | 2.7747 mL | 5.5494 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. To increase solubility, the sample can be heated to 37°C and then subjected to ultrasonic treatment .
Related Compounds and Structural Analogs
Understanding the relationship between 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid and its structural analogs can provide valuable insights for research applications. Several related compounds have been studied, including:
Structural Variations
Related Compound | Structural Difference | CAS Number |
---|---|---|
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid | Isopropyl at position 4 instead of position 2 | 127958-08-1 |
2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid | Addition of phenylthio group at position 5 | 1284425-70-2 |
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | Addition of oxo group at position 6 | Not specified |
These structural variations can significantly affect the compound's physicochemical properties and biological activities .
Computational Chemistry Data
Computational chemistry provides valuable insights into the electronic properties and potential interactions of chemical compounds. For 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid, several computational parameters have been calculated:
Parameter | Value |
---|---|
LogP | Approximately 0.67 (estimated) |
Exact Mass | 180.09 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
These parameters are crucial for predicting the compound's behavior in biological systems and its potential drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume